![molecular formula C20H18N2O B5724652 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that belongs to the family of indole-based compounds. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various cellular pathways involved in cancer cell proliferation and survival. It has been found to inhibit the activity of certain enzymes and proteins involved in cell signaling, which ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. Additionally, it has also been found to modulate various cellular pathways involved in immune response and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile in lab experiments offers several advantages, such as its easy synthesis, high potency, and broad-spectrum activity against various cancer cell lines and microorganisms. However, its use is limited by its low solubility in water, which can make it challenging to administer in vivo. Additionally, its toxicity profile and potential side effects need to be further investigated before it can be considered for clinical use.
Direcciones Futuras
There are several future directions for the research and development of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile. One potential direction is to investigate its potential as a lead compound for the development of novel anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications in other areas such as infectious diseases, inflammation, and autoimmune disorders should also be explored.
Métodos De Síntesis
The synthesis of 2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile involves the reaction of 3-isobutyrylindole with benzyl cyanide in the presence of a suitable catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by reduction and cyclization to yield the final product.
Aplicaciones Científicas De Investigación
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has also been found to possess antimicrobial, antiviral, and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-[[3-(2-methylpropanoyl)indol-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-14(2)20(23)18-13-22(19-10-6-5-9-17(18)19)12-16-8-4-3-7-15(16)11-21/h3-10,13-14H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHSQBCMAGEZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

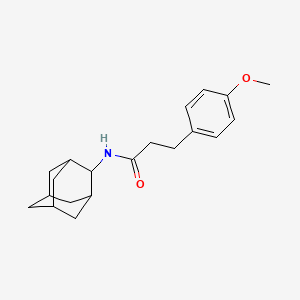
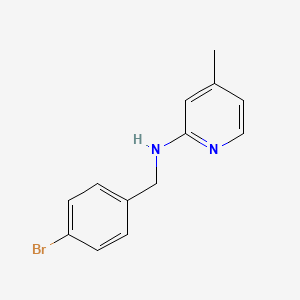
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
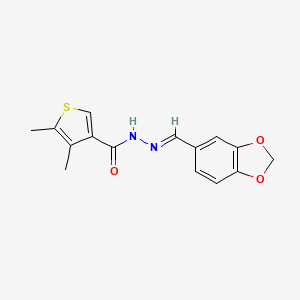

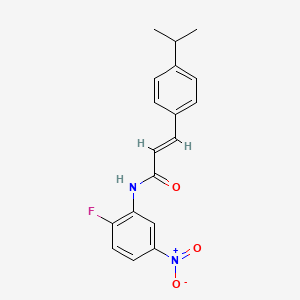
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)

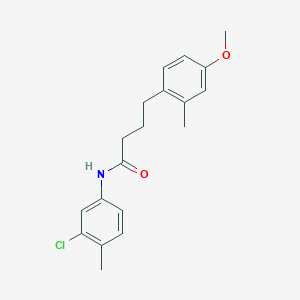
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)